molecular formula C7H8INO B12966897 2-(5-Iodopyridin-3-yl)ethanol

2-(5-Iodopyridin-3-yl)ethanol

Cat. No.: B12966897
M. Wt: 249.05 g/mol
InChI Key: LOGLMCUBECNWMZ-UHFFFAOYSA-N
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Description

2-(5-Iodopyridin-3-yl)ethanol is an organic compound that belongs to the class of pyridine derivatives It features a pyridine ring substituted with an iodine atom at the 5-position and an ethanol group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Iodopyridin-3-yl)ethanol can be achieved through several methods. One common approach involves the iodination of 3-hydroxypyridine followed by a reduction reaction to introduce the ethanol group. The reaction conditions typically involve the use of iodine and a reducing agent such as sodium borohydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale iodination and reduction processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(5-Iodopyridin-3-yl)ethanol undergoes various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The iodine atom can be reduced to form the corresponding hydrogenated pyridine derivative.

    Substitution: The iodine atom can be substituted with other functional groups, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophilic substitution reactions often involve reagents such as sodium azide or thiourea.

Major Products Formed

    Oxidation: 2-(5-Iodopyridin-3-yl)acetaldehyde or 2-(5-Iodopyridin-3-yl)acetic acid.

    Reduction: 2-(5-Hydroxypyridin-3-yl)ethanol.

    Substitution: 2-(5-Aminopyridin-3-yl)ethanol or 2-(5-Thiopyridin-3-yl)ethanol.

Scientific Research Applications

2-(5-Iodopyridin-3-yl)ethanol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 2-(5-Iodopyridin-3-yl)ethanol involves its interaction with specific molecular targets. The ethanol group can form hydrogen bonds with biological macromolecules, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Bromopyridin-3-yl)ethanol
  • 2-(5-Chloropyridin-3-yl)ethanol
  • 2-(5-Fluoropyridin-3-yl)ethanol

Uniqueness

2-(5-Iodopyridin-3-yl)ethanol is unique due to the presence of the iodine atom, which imparts distinct chemical and physical properties. The iodine atom’s larger size and higher polarizability compared to other halogens can influence the compound’s reactivity and interactions with biological targets.

Properties

Molecular Formula

C7H8INO

Molecular Weight

249.05 g/mol

IUPAC Name

2-(5-iodopyridin-3-yl)ethanol

InChI

InChI=1S/C7H8INO/c8-7-3-6(1-2-10)4-9-5-7/h3-5,10H,1-2H2

InChI Key

LOGLMCUBECNWMZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=C1I)CCO

Origin of Product

United States

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